molecular formula C19H25N3O2 B7177229 N-[(1-benzylpiperidin-2-yl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide

N-[(1-benzylpiperidin-2-yl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B7177229
M. Wt: 327.4 g/mol
InChI Key: HKLVQDOVWABIOT-UHFFFAOYSA-N
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Description

N-[(1-benzylpiperidin-2-yl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring, a benzyl group, and an oxazole ring, making it a versatile molecule for research and industrial applications.

Properties

IUPAC Name

N-[(1-benzylpiperidin-2-yl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-15-11-17(21-24-15)12-19(23)20-13-18-9-5-6-10-22(18)14-16-7-3-2-4-8-16/h2-4,7-8,11,18H,5-6,9-10,12-14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLVQDOVWABIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CC(=O)NCC2CCCCN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzylpiperidin-2-yl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzyl group, and finally the formation of the oxazole ring. Common reagents used in these reactions include benzyl chloride, piperidine, and various catalysts to facilitate the formation of the oxazole ring. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the desired purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzylpiperidin-2-yl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions, such as:

    Oxidation: Mild to moderate temperatures and acidic or neutral pH.

    Reduction: Low temperatures and anhydrous conditions to prevent side reactions.

    Substitution: Elevated temperatures and the presence of a strong base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-[(1-benzylpiperidin-2-yl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-benzylpiperidin-2-yl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-benzylpiperidin-2-yl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide: shares similarities with other piperidine and oxazole derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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